Cas no 886497-14-9 (5-(3-chlorophenyl)-1,2,4-triazin-3-amine)

5-(3-chlorophenyl)-1,2,4-triazin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(3-Chloro-phenyl)-[1,2,4]triazin-3-ylamine
- 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine
- CS-0251211
- AKOS008121636
- A917773
- 886497-14-9
- SCHEMBL2324638
- SB73577
- Z381019638
- EN300-54006
- G26847
- 5-(3-chlorophenyl)-1,2,4-triazin-3-amine
-
- MDL: MFCD06739754
- インチ: InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
- InChIKey: QDDAICRDPHZNBB-UHFFFAOYSA-N
- ほほえんだ: NC1=NC(C2=CC=CC(Cl)=C2)=CN=N1
計算された属性
- せいみつぶんしりょう: 206.0359239g/mol
- どういたいしつりょう: 206.0359239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-(3-chlorophenyl)-1,2,4-triazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54006-10.0g |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
Chemenu | CM314646-1g |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 95% | 1g |
$*** | 2023-05-29 | |
Aaron | AR019XTA-100mg |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 95% | 100mg |
$160.00 | 2025-02-08 | |
Aaron | AR019XTA-1g |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 95% | 1g |
$536.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321881-2.5g |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 95+% | 2.5g |
¥6592.00 | 2024-04-26 | |
A2B Chem LLC | AV42242-5g |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 98% | 5g |
$1167.00 | 2024-04-19 | |
1PlusChem | 1P019XKY-50mg |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 95% | 50mg |
$109.00 | 2025-03-04 | |
1PlusChem | 1P019XKY-1g |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 95% | 1g |
$448.00 | 2025-03-04 | |
A2B Chem LLC | AV42242-50mg |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 98% | 50mg |
$105.00 | 2024-04-19 | |
A2B Chem LLC | AV42242-250mg |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
886497-14-9 | 98% | 250mg |
$185.00 | 2024-04-19 |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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John J. Lavigne Chem. Commun., 2003, 1626-1627
5-(3-chlorophenyl)-1,2,4-triazin-3-amineに関する追加情報
Research Brief on 5-(3-chlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-14-9): Recent Advances and Applications
The compound 5-(3-chlorophenyl)-1,2,4-triazin-3-amine (CAS: 886497-14-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The information presented herein is based on a comprehensive review of recent academic literature, patents, and industry reports.
Recent studies have highlighted the role of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the unique structural features of this compound make it a viable candidate for further optimization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range.
In addition to its kinase inhibitory properties, 5-(3-chlorophenyl)-1,2,4-triazin-3-amine has also been investigated for its potential as an antimicrobial agent. A recent preprint on bioRxiv reported that this compound shows broad-spectrum activity against several drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.
The synthesis of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine has been optimized in recent years to improve yield and scalability. A 2022 patent (WO2022156789) describes a novel multi-step synthetic route that achieves a 75% overall yield, making it more feasible for large-scale production. This advancement is particularly significant for pharmaceutical companies looking to develop this compound into a clinical candidate.
Despite these promising developments, challenges remain in the clinical translation of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life in vivo, which may limit its therapeutic utility. However, ongoing research is exploring prodrug strategies and formulation improvements to address these limitations. A recent collaboration between academic and industry researchers has yielded a liposomal formulation that enhances the compound's stability and bioavailability in preclinical models.
In conclusion, 5-(3-chlorophenyl)-1,2,4-triazin-3-amine represents a versatile and promising compound in the field of medicinal chemistry. Its dual potential as a kinase inhibitor and antimicrobial agent, combined with recent advances in synthesis and formulation, make it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in more complex disease models.
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